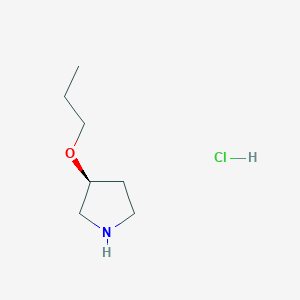![molecular formula C15H18ClN3O3S B12277198 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12277198.png)
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 5-chloro-2-methoxybenzenesulfonyl group, an azetidin-3-yl moiety, and a 2-methyl-1H-imidazole ring. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
-
Formation of the Azetidin-3-yl Moiety: : The azetidin-3-yl group is typically synthesized through a cyclization reaction involving a suitable precursor. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
-
Introduction of the 5-chloro-2-methoxybenzenesulfonyl Group: : The 5-chloro-2-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction. This step requires the use of sulfonyl chloride derivatives and a base such as triethylamine (TEA) to facilitate the reaction.
-
Coupling with 2-methyl-1H-imidazole: : The final step involves coupling the azetidin-3-yl moiety with 2-methyl-1H-imidazole. This can be achieved through a nucleophilic substitution reaction, often using reagents like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Analyse Chemischer Reaktionen
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chloro group. Reagents like sodium azide (NaN3) can be used to introduce azide functionality.
-
Hydrolysis: : Hydrolysis reactions can occur at the sulfonyl group, leading to the formation of sulfonic acids. Acidic or basic conditions can facilitate this reaction.
Wissenschaftliche Forschungsanwendungen
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
-
Biology: : It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
-
Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
-
Industry: : It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. The azetidin-3-yl moiety and the imidazole ring contribute to the overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole can be compared with other similar compounds, such as:
-
Methylammonium lead halides: : These compounds have a perovskite structure and are used in solar cells and other electronic applications .
-
Heusler compounds: : These magnetic intermetallics have applications in spintronics and thermoelectric materials .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C15H18ClN3O3S |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
1-[[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-2-methylimidazole |
InChI |
InChI=1S/C15H18ClN3O3S/c1-11-17-5-6-18(11)8-12-9-19(10-12)23(20,21)15-7-13(16)3-4-14(15)22-2/h3-7,12H,8-10H2,1-2H3 |
InChI-Schlüssel |
QHHLDTLXZWDBCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12277124.png)



![2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one](/img/structure/B12277163.png)
![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)
![2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277168.png)
![2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B12277170.png)
![2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12277175.png)
![[(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12277184.png)

![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol](/img/structure/B12277197.png)
![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)
